molecular formula C9H5NO3S B1431682 4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid CAS No. 148638-63-5

4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid

Cat. No. B1431682
CAS RN: 148638-63-5
M. Wt: 207.21 g/mol
InChI Key: XLUGROXTMHOJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A series of pyridine-3-carboxylic acid derivatives were synthesized via recyclization of a thiopyran ring using cyclic secondary amines and then converted into substituted thieno [2,3- b ]pyridines .


Molecular Structure Analysis

The molecular structure of 4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid consists of a pyridine ring fused with a thiopyran ring . The molecule has an average mass of 207.206 Da and a monoisotopic mass of 206.999008 Da .

Scientific Research Applications

Glycoprotein Visualization in Biochemistry

A hydrazide derivative of this compound has been synthesized and utilized as a probe for the selective visualization of glycoproteins in SDS-PAGE. This application is significant for biochemistry research, as it offers a specific, brief, and cost-effective method with high sensitivity .

Molecular Interaction Studies in Structural Biology

In structural biology, the compound’s derivatives have been involved in π-stacking interactions with nucleobases, such as the displaced adenosine terminal base in RNA structures. This interaction is crucial for understanding the molecular dynamics and stability of RNA .

Chemical Property Analysis in Organic Chemistry

The compound’s structure and properties, including melting point, boiling point, and density, are essential for organic chemists. These properties help in the synthesis of new organic compounds and the development of reaction mechanisms .

properties

IUPAC Name

4-oxothiopyrano[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO3S/c11-7-5-2-1-3-10-8(5)14-4-6(7)9(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUGROXTMHOJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid
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4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid
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4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 5
4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid
Reactant of Route 6
4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid

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